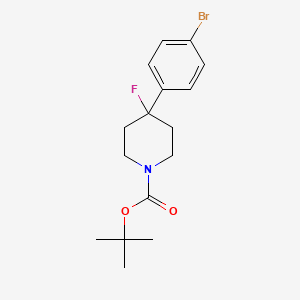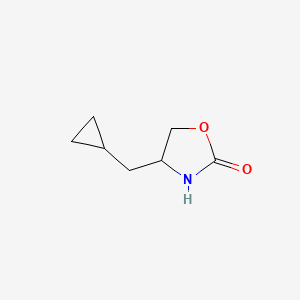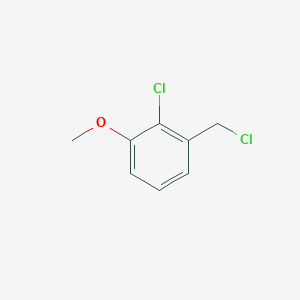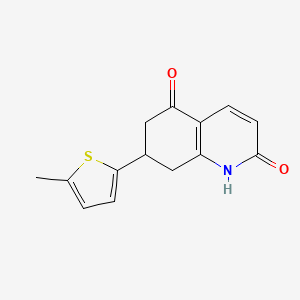
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Overview
Description
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as DMQD, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Scientific Research Applications
Chemistry and Medicinal Potential
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, as a derivative within the broader class of compounds such as tetrahydroisoquinolines (THIQs) and related quinoline compounds, has potential applications derived from its core structure's inherent properties. The research on similar scaffolds, primarily focused on tetrahydroisoquinolines and hydroxyquinolines, suggests a wide range of therapeutic potentials from antimicrobial to anticancer applications.
Anticancer Applications : Compounds like streptonigrin, a 7-aminoquinoline-5,8-dione, demonstrate significant anticancer activity through DNA strand scission facilitated by metal ion interactions. This indicates the potential for derivatives like 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione to possess similar anticancer mechanisms by causing DNA damage or inhibiting DNA repair mechanisms, thereby preventing cancer cell proliferation (Harding & Long, 1997).
Neuroprotective Effects : The structural motif present in THIQ derivatives has been explored for neuroprotective effects, including the prevention of Parkinsonism and other central nervous system (CNS) disorders. This suggests that compounds like 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione could be investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neural cells from damage (Singh & Shah, 2017).
Antimicrobial and Antiviral Properties : The bioactivity of hydroxyquinolines and their derivatives, including potential antibacterial, antiviral, and antifungal effects, highlights the versatility of this chemical scaffold. The structure-activity relationships derived from these compounds provide a basis for the development of new antimicrobial agents that could address current challenges in drug resistance and infectious disease treatment (Gupta, Luxami, & Paul, 2021).
Analgesic Properties : Isoquinoline derivatives, including 8-aminoquinoline antimalarial agents, have been studied for their analgesic properties. This indicates the potential for 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione to act as a pain reliever, possibly through mechanisms involving central or peripheral neurotransmitter pathways (Strother et al., 1981).
properties
IUPAC Name |
7-(5-methylthiophen-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNYAGRXBGBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC3=C(C=CC(=O)N3)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



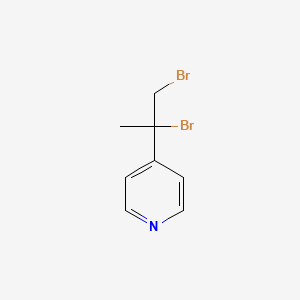
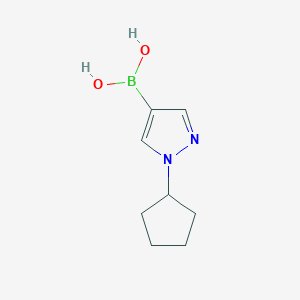
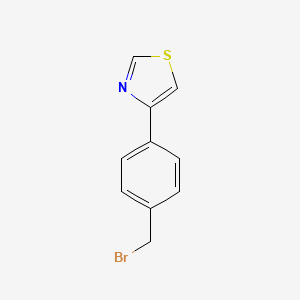
![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)
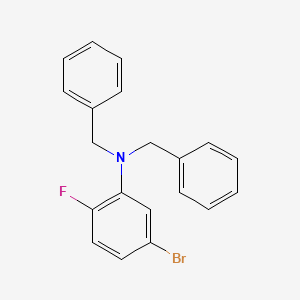
![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
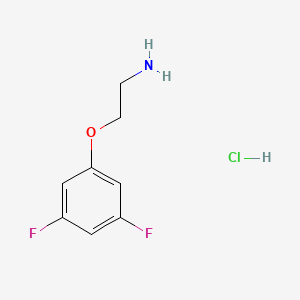
![2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile](/img/structure/B1456467.png)
![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B1456469.png)
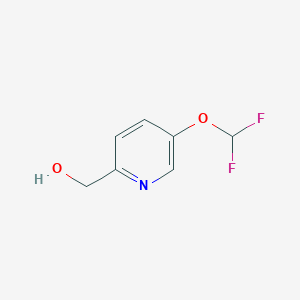
![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)
